Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a complex organic compound characterized by its thiazole and phenyl groups
Mechanism of Action
Target of Action
The primary target of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate (DAMM) is the Fusarium oxysporum (Fox), a devastating plant pathogen . The compound has been found to inhibit the mycelial growth of Fox .
Mode of Action
DAMM interacts with Fox by inhibiting its mycelial growth The antifungal outcome was promising, involving fungistatic or fungicidal effects .
Biochemical Pathways
It is known that damm has antifungal activity against fox, suggesting it may interfere with the biochemical pathways essential for the growth and reproduction of this fungus .
Result of Action
The primary result of DAMM’s action is the inhibition of mycelial growth in Fox, which can have fungistatic or fungicidal effects . This suggests that DAMM could be a promising antifungal agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of 4-chlorophenylamine with carbon disulfide and ethyl chloroformate under basic conditions to form the thiazole derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate has been studied for its potential antimicrobial and antiproliferative properties. It may inhibit the growth of certain bacteria and cancer cells.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with different substituents on the ring.
Phenyl derivatives: Compounds containing phenyl groups with various functional groups attached.
Malonate esters: Other esters of malonic acid with different substituents.
Uniqueness: Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate stands out due to its specific combination of thiazole and phenyl groups, which provides unique chemical and biological properties
Properties
IUPAC Name |
diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPHBNZQMOXTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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